molecular formula C11H19N3O2 B567753 tert-Butyl (4-cyanopiperidin-4-yl)carbamate CAS No. 1205749-01-4

tert-Butyl (4-cyanopiperidin-4-yl)carbamate

Cat. No.: B567753
CAS No.: 1205749-01-4
M. Wt: 225.292
InChI Key: LIVIABCTKQGIPN-UHFFFAOYSA-N
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Description

tert-Butyl (4-cyanopiperidin-4-yl)carbamate is a versatile chemical intermediate of significant value in medicinal chemistry and drug discovery research. Its core structure, featuring a piperidine ring with both a protected amine and a nitrile group, makes it a valuable building block for constructing more complex, biologically active molecules. Researchers utilize this compound in the design and synthesis of novel therapeutic agents. For instance, closely related piperidine derivatives have been identified as potent agonists for the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of metabolic diseases. Agonists of this receptor have been shown to augment insulin secretion and effectively lower plasma glucose levels in preclinical models, highlighting a pathway for developing new anti-diabetic medications . Furthermore, the piperidine scaffold is a common motif explored in the search for new antiviral agents. Structural optimization of piperidine-based compounds has led to the discovery of potent inhibitors of influenza virus replication, which act by interfering with an early stage of the viral life cycle inside the host cell . The nitrile group and the Boc-protected amine on this piperidine core provide strategic points for chemical modification, allowing researchers to fine-tune the pharmacological properties of candidate drugs, including their potency, metabolic stability, and oral bioavailability . This compound is intended for research and development purposes only in a laboratory setting.

Properties

IUPAC Name

tert-butyl N-(4-cyanopiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-10(2,3)16-9(15)14-11(8-12)4-6-13-7-5-11/h13H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVIABCTKQGIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855752
Record name tert-Butyl (4-cyanopiperidin-4-yl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205749-01-4
Record name tert-Butyl (4-cyanopiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (4-cyanopiperidin-4-yl)carbamate
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Preparation Methods

Patent-Based Two-Step Synthesis (CN107805218B)

The Chinese patent CN107805218B outlines a robust two-step process for synthesizing 4-Boc-aminopiperidine, a key intermediate for further functionalization:

Step 1: Cyclocondensation and Protection
N-Benzyl-4-piperidone undergoes cyclocondensation with trimethyl orthoformate in methanol under acidic conditions (NH4Cl), followed by Boc-protection using tert-butyl carbamate in toluene at 80–100°C. This step achieves an 81% yield through precise control of methanol evaporation to drive the reaction forward.

Step 2: Catalytic Hydrogenation
The N-benzyl group is removed via hydrogenation over 5% Pd/C in methanol at 0.8–1.0 MPa H₂, yielding 4-Boc-aminopiperidine in 88.7% yield with >99% purity.

ParameterStep 1Step 2
Starting MaterialN-Benzyl-4-piperidoneIntermediate from Step 1
Catalyst/ReagentNH4Cl, (MeO)3CH5% Pd/C, H₂
SolventMethanol → TolueneMethanol
TemperatureReflux → 80–100°C80°C
Yield81%88.7%

This method’s scalability is demonstrated through kilogram-scale production (235.3 g intermediate), though it requires specialized equipment for high-pressure hydrogenation.

Nucleophilic Substitution Reactions

Sulfonylation and Displacement

Ambeed data highlights sulfonylation as a precursor to functional group interconversion:

Reaction in pyridine at 0°C achieves 91% yield, with the mesyl group serving as a potential leaving group for subsequent cyanide displacement.

Quinazoline Coupling

A 88% yield is reported for coupling 4-chloro-6,7-dimethoxyquinazoline with Boc-piperidine in DMF using K₂CO₃:

4-Cl-quinazoline+Boc-piperidineK2CO3,DMF4-(Boc-piperidinyl)-quinazoline\text{4-Cl-quinazoline} + \text{Boc-piperidine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(Boc-piperidinyl)-quinazoline}

This SNAr reaction underscores the nucleophilicity of the Boc-protected amine under mildly basic conditions.

Microwave-Assisted Heterocycle Functionalization

Pyrimidine Derivatives

Microwave irradiation at 150°C for 90 minutes facilitates the coupling of 6-chloro-2-(methylthio)pyrimidin-4-amine with Boc-piperidine in NMP, yielding 70% product. The enhanced reaction rate is attributed to dielectric heating, which improves activation energy distribution.

Triazine Synthesis

A 49% yield is achieved in synthesizing pyrrolo[2,1-f]triazine derivatives via microwave-assisted amination at 75°C. DIEA acts as a non-nucleophilic base, minimizing side reactions during heterocycle formation.

Palladium-Mediated Cross-Coupling

Buchwald-Hartwig Amination

Reaction of 2-bromo-4-trifluoromethylpyridine with Boc-piperidine in DMSO at 120°C for 17 hours produces a 71% yield of the coupled product. Triethylamine facilitates oxidative addition of Pd(0) to the aryl bromide, followed by transmetallation with the piperidine amine.

Comparative Methodological Analysis

MethodYield RangeKey AdvantageLimitation
Reductive Amination81–88.7%High purity, scalabilityRequires high-pressure H₂
Microwave Synthesis49–91%Rapid reaction timesSpecialized equipment needed
SNAr Reactions70–88%Mild conditionsLimited to activated substrates
Cross-Coupling71%Broad substrate scopePd catalyst cost

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-cyanopiperidin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Routes

The synthesis of tert-butyl (4-cyanopiperidin-4-yl)carbamate typically involves the reaction of 4-cyanopiperidine with tert-butyl chloroformate in the presence of a base like triethylamine. This reaction is conducted at room temperature, yielding the desired product after purification through recrystallization or chromatography.

Organic Synthesis

This compound serves as a building block in organic synthesis. It is utilized as a protecting group for amines, allowing for selective reactions without interference from amine functionalities.

Research has indicated that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been identified as an inhibitor of acetylcholinesterase and β-secretase, which are crucial in neurodegenerative diseases like Alzheimer's.
  • Neuroinflammation Modulation : The compound can reduce pro-inflammatory cytokines in neuroglial cells exposed to amyloid-beta peptides, suggesting potential applications in neuroprotection.
  • Anticancer Properties : Preliminary studies demonstrate that it inhibits SHP2 phosphatase activity, which is associated with various cancers, including leukemia and solid tumors .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Acetylcholinesterase InhibitionIC50 = 15.4 nM
β-Secretase InhibitionK_i = 0.17 μM
Cytokine ModulationDecreased TNF-α production in astrocytes
Anticancer ActivityInhibits SHP2; potential for tumor growth suppression

Neuroprotective Effects

In vitro studies show that this compound significantly improves cell viability in astrocytes exposed to amyloid-beta, increasing viability from 43.78% to 62.98%.

Antitumor Efficacy

In xenograft models, related compounds have demonstrated significant tumor growth reduction at various dosage levels. For instance, administration led to notable decreases in tumor size in models of esophageal squamous carcinoma and pancreatic cancer .

Mechanism of Action

The mechanism of action of tert-Butyl (4-cyanopiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It is typically removed under acidic conditions, releasing the free amine for further reactions . The molecular pathways involved include the formation and cleavage of carbamate bonds, which are crucial in peptide synthesis and other organic transformations .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

Key Compounds :

Compound Name CAS Number Substituent Molecular Formula Similarity Score (vs. Target)
tert-Butyl (4-methylpiperidin-4-yl)carbamate 163271-08-7 -CH₃ C₁₁H₂₂N₂O₂ 0.91
tert-Butyl piperidin-4-ylcarbamate 73874-95-0 -H (unsubstituted) C₁₀H₂₀N₂O₂ 0.91
tert-Butyl (4-fluoropiperidin-4-yl)carbamate N/A -F C₁₀H₁₉FN₂O₂ 0.89 (estimated)

Analysis :

  • This substitution may enhance blood-brain barrier penetration in CNS drug candidates .
  • However, the lack of an electron-withdrawing group reduces its stability under acidic conditions compared to the cyano analog .
  • The smaller size of fluorine vs. -CN may reduce steric hindrance in binding interactions .

Functional Group Modifications

Key Compounds :

Compound Name CAS Number Functional Group Key Property Differences
tert-Butyl (4-(2-methoxyethyl)piperidin-4-yl)carbamate 1774897-54-9 -CH₂CH₂OCH₃ Increased hydrophilicity due to the ether group; higher molar mass (272.38 g/mol)
tert-Butyl (4-hydroxyphenyl)carbamate N/A Phenolic -OH Enhanced polarity and hydrogen-bond donor capacity; reduced stability under basic conditions

Analysis :

  • The methoxyethyl group in tert-Butyl (4-(2-methoxyethyl)piperidin-4-yl)carbamate introduces ether-based solubility, making it more suitable for aqueous reaction systems. However, the larger substituent may hinder access to sterically restricted enzyme active sites compared to the compact cyano group .
  • tert-Butyl (4-hydroxyphenyl)carbamate replaces the piperidine ring with a phenolic moiety, drastically altering electronic properties. The phenolic -OH increases acidity (pKa ~10) and oxidative instability, limiting its utility in long-term storage or reducing environments .

Structural Analogues with Bicyclic or Heterocyclic Scaffolds

Key Compounds :

Compound Name CAS Number Scaffold Type Notable Features
tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate 1932203-04-7 Bicyclo[2.2.2]octane Rigid structure; formyl group enables further derivatization
tert-Butyl (4-methylthiazol-2-yl)carbamate 848472-44-6 Thiazole ring Aromatic heterocycle enhances π-π stacking in drug-receptor interactions

Analysis :

  • Bicyclic derivatives like tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate offer conformational rigidity, favoring entropic gains in binding. However, their synthesis is more complex compared to monocyclic piperidines .
  • Thiazole-containing analogs such as tert-Butyl (4-methylthiazol-2-yl)carbamate introduce aromaticity and sulfur-based interactions, which can improve binding affinity to metalloenzymes but may also increase toxicity risks .

Data Tables for Quick Reference

Table 1: Physical Properties of Selected Compounds

Compound Name Boiling Point (°C) Density (g/cm³) pKa
tert-Butyl (4-cyanopiperidin-4-yl)carbamate 369.7 (predicted) 0.982 (predicted) 12.72
tert-Butyl (4-methylpiperidin-4-yl)carbamate N/A N/A ~13.5
tert-Butyl (4-fluoropiperidin-4-yl)carbamate N/A N/A ~10.8

Biological Activity

Tert-butyl (4-cyanopiperidin-4-yl)carbamate is a compound that has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, pharmacological effects, and potential therapeutic applications based on various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N2O2C_{11}H_{18}N_{2}O_{2}, with a molecular weight of 210.28 g/mol. Its structure features a piperidine ring substituted with a cyanide group and a tert-butyl carbamate moiety, which may influence its biological interactions and pharmacokinetics.

Research indicates that this compound may act through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in neurodegenerative processes, such as acetylcholinesterase (AChE) and β-secretase. Inhibition of these enzymes can lead to reduced amyloid-beta aggregation, a hallmark of Alzheimer's disease .
  • Modulation of Neuroinflammation : Studies have suggested that this compound can modulate inflammatory responses in neuroglial cells, potentially reducing the production of pro-inflammatory cytokines like TNF-α and IL-6 when exposed to amyloid-beta peptides .
  • Anticancer Properties : Preliminary investigations have indicated that this compound may exhibit anticancer activity by inhibiting SHP2 phosphatase activity, which is implicated in various cancers including leukemia and solid tumors .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AChE InhibitionIC50 = 15.4 nM
β-Secretase InhibitionK_i = 0.17 μM
Cytokine ModulationDecreased TNF-α production in astrocytes
Anticancer ActivityInhibits SHP2; potential for tumor growth suppression

Neuroprotective Effects

In vitro studies demonstrated that this compound could significantly improve cell viability in astrocytes exposed to amyloid-beta. When administered alongside amyloid-beta, the compound increased cell viability from 43.78% to 62.98%, indicating a protective effect against neurotoxicity . However, the effect was not statistically significant compared to established treatments like galantamine.

Antitumor Efficacy

In xenograft models, compounds similar to this compound have been shown to reduce tumor growth significantly at various dosage levels. For instance, administration of related compounds led to notable decreases in tumor size in models of esophageal squamous carcinoma and pancreatic cancer . This suggests that further exploration into the anticancer properties of this compound is warranted.

Q & A

Q. What are the standard synthetic routes for tert-Butyl (4-cyanopiperidin-4-yl)carbamate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves:
  • Substitution reactions : Use of sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to activate the piperidine nitrogen for carbamate formation .
  • Protection/deprotection strategies : The tert-butyl carbamate (Boc) group is introduced under anhydrous conditions, often in dichloromethane (DCM) or tetrahydrofuran (THF), followed by cyanidation at the 4-position of the piperidine ring .
  • Optimization : Key parameters include temperature (0–25°C), solvent polarity (aprotic solvents enhance nucleophilicity), and stoichiometric ratios of reagents. For example, excess tert-butyl chloroformate improves Boc protection efficiency .

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

  • Methodological Answer :
  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradients to assess purity (>95% by area normalization) .
  • Spectroscopy :
  • 1H/13C NMR : Peaks at δ 1.4 ppm (tert-butyl), δ 3.0–4.0 ppm (piperidine protons), and δ 118–120 ppm (CN group in 13C) confirm structural integrity .
  • Mass Spectrometry (MS) : ESI-MS m/z [M+H]+ calculated for C11H19N3O2: 226.15; observed deviations >0.1% indicate impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction outcomes when using this compound as a precursor in multi-step syntheses?

  • Methodological Answer :
  • Contradiction Analysis : Discrepancies in yields (e.g., 60% vs. 85% in cross-coupling reactions) may arise from:
  • Catalyst selection : Pd(PPh3)4 vs. Pd(OAc)2 with ligands (XPhos), where bulky ligands reduce steric hindrance .
  • Purification : Column chromatography (silica vs. reverse-phase) impacts recovery. Gradient elution (hexane/ethyl acetate to DCM/methanol) improves separation of polar byproducts .
  • Case Study : A 2025 study resolved conflicting hydrolysis rates (pH 7 vs. pH 9) by identifying trace metal ions (Fe³+) in buffers that catalyze Boc deprotection .

Q. How do electronic and steric effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing cyano group at C4 increases piperidine ring electrophilicity, accelerating SN2 reactions with primary alkyl halides (k = 0.45 min⁻¹ vs. 0.12 min⁻¹ for non-cyano analogs) .
  • Steric Effects : The tert-butyl group hinders backside attack in SN2 mechanisms, favoring SN1 pathways in polar protic solvents (e.g., ethanol). Computational modeling (DFT) shows a 15 kcal/mol barrier increase for SN2 in sterically crowded derivatives .

Q. What are the implications of this compound’s stability under varying pH conditions for its storage and application in aqueous reaction systems?

  • Methodological Answer :
  • Stability Profiling :
pHHalf-life (25°C)Degradation Products
22 hoursPiperidine-4-carbonitrile + CO2
772 hoursMinimal degradation
108 hourstert-Butyl alcohol + cyanide
  • Recommendations : Store at pH 6–8 (buffered solutions) and avoid prolonged exposure to acidic or basic conditions. LC-MS monitoring every 12 hours is advised for aqueous-phase reactions .

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